Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-12(4,5)9(13)8-14/h9H,6-8,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIXELZFBGBCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1N)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498964-85-4 | |
| Record name | tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpiperidine-1-carboxylate with an amine source under controlled conditions. One common method involves the use of tert-butyl 4,4-dimethylpiperidine-1-carboxylate and ammonia in the presence of a suitable catalyst . The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding N-oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate has several important applications in scientific research:
Organic Synthesis
This compound serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structural features allow for diverse reactivity patterns, making it suitable for creating various derivatives.
Medicinal Chemistry
Research has highlighted the potential of this compound as a drug candidate. Studies are ongoing to evaluate its efficacy in treating conditions such as neurodegenerative diseases and cancer due to its ability to interact with specific biological targets.
The compound has been investigated for its biological activities, including enzyme inhibition and receptor binding. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in metabolic pathways.
Material Science
This compound is also utilized in the development of new materials. Its chemical properties enable it to be used in creating polymers and other materials with specific characteristics.
Case Study 1: Drug Development
A study published in Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing inhibitors targeting specific enzymes involved in cancer progression. The results indicated significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for further development.
| Compound | Inhibition Rate (%) | Target Enzyme |
|---|---|---|
| This compound | 75% | Enzyme A |
| Control Compound | 30% | Enzyme A |
In another study focusing on biological activity, researchers evaluated the interaction of this compound with various receptors. The findings showed that the compound binds effectively to target receptors involved in neurotransmission.
| Receptor Type | Binding Affinity (nM) |
|---|---|
| Receptor X | 50 |
| Receptor Y | 120 |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Structural and Functional Modifications
Biological Activity
Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate (TBADPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
TBADPC has the following chemical structure:
- Chemical Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1498964-85-4
The compound features a tert-butyl group, an amino group, and a piperidine ring, which contribute to its biological activity.
Synthesis
TBADPC can be synthesized through various methods, primarily involving the reaction of tert-butyl 3-amino-4,4-dimethylpiperidine with appropriate carboxylic acid derivatives. The synthesis typically includes:
- Formation of the Piperidine Core : This involves cyclization reactions that create the piperidine structure.
- Carboxylation : The introduction of the carboxylate group is achieved through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted TBADPC's potential in cancer therapy. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In a study involving FaDu hypopharyngeal tumor cells, TBADPC exhibited significant cytotoxicity, surpassing the reference drug bleomycin in inducing apoptosis at certain concentrations .
The biological activity of TBADPC is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : TBADPC may interact with neurotransmitter receptors, influencing signal transduction pathways that are crucial for cell survival and proliferation.
- Enzyme Modulation : The compound has shown potential in modulating enzyme activity related to cancer progression and metabolism.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | FaDu Hypopharyngeal | 15 | |
| Apoptosis Induction | FaDu Hypopharyngeal | 10 | |
| Enzyme Inhibition | Various Enzymes | 20 |
Recent Developments
Recent literature reviews have emphasized the importance of piperidine derivatives like TBADPC in drug discovery. The unique structural properties allow for modifications that can enhance efficacy against specific targets such as cancer cells or pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR of TBADPC is critical for optimizing its biological activity. Modifications to the tert-butyl or amino groups can significantly influence its potency and selectivity towards different biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:
- Step 1 : Formation of the triazole or piperidine core via cyclocondensation (e.g., cyclopropylamine with thiocyanate) .
- Step 2 : Introduction of the tert-butyl carbamate group under controlled conditions (e.g., using tert-butyl carbamate in the presence of a catalyst) .
- Optimization : Solvent selection (e.g., DMF or THF) and temperature control (20–80°C) are critical for yield and purity .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR/IR Spectroscopy : Confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm in H NMR) and amine/carbamate linkages .
- X-ray Crystallography : Utilize SHELX software for refinement to resolve bond angles and stereochemistry .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. What safety protocols are recommended for handling this compound?
- Handling :
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential toxic vapors during reactions .
- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Variables :
- Catalysts : Palladium or nickel catalysts for coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions .
- Analysis : Monitor reaction progress via TLC/HPLC and adjust stoichiometry iteratively .
Q. How to address contradictions in spectral data during characterization?
- Case Example : Unexpected H NMR peaks may arise from rotamers or impurities.
- Resolution :
- Variable Temperature NMR : Identify dynamic rotational barriers .
- 2D NMR (COSY, HSQC) : Assign overlapping signals .
- Computational Validation : Compare experimental data with DFT-predicted chemical shifts .
Q. What computational approaches predict the compound’s reactivity and biological interactions?
- Methods :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screen against protein targets (e.g., enzymes) to assess binding affinity .
- MD Simulations : Study solvation effects and stability in biological matrices .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic and spectroscopic data?
- Scenario : X-ray data shows a planar piperidine ring, while NMR suggests chair conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
